![molecular formula C23H21N3O5S2 B2523293 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-55-5](/img/structure/B2523293.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N3O5S2 and its molecular weight is 483.56. The purity is usually 95%.
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Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a thieno[3,2-d]pyrimidine derivative. The presence of these functional groups is likely responsible for its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- The compound was tested against multiple cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values were found to be as low as 1.54 µM for HCT116 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 values around 7.46 µM for HCT116) .
- Flow cytometry analyses indicated that the compound induces apoptosis in MCF7 cells in a dose-dependent manner .
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Mechanism of Action :
- The anticancer effects are believed to be mediated through the inhibition of the EGFR (Epidermal Growth Factor Receptor) signaling pathway. This pathway is crucial for cell proliferation and survival in many cancers.
- Studies involving annexin V-FITC assays have shown increased apoptosis rates when treated with the compound, suggesting that it disrupts mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other compounds with similar structures:
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | MCF7 | 1.54 | EGFR inhibition; apoptosis induction |
Doxorubicin | HCT116 | 7.46 | Topoisomerase II inhibition |
Compound X | HepG2 | 2.38 | Induction of oxidative stress |
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-29-16-4-2-3-15(10-16)26-22(28)21-17(7-8-32-21)25-23(26)33-12-20(27)24-11-14-5-6-18-19(9-14)31-13-30-18/h2-6,9-10H,7-8,11-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFQXGFTIYGYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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